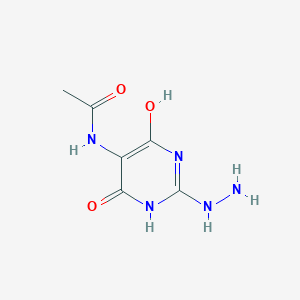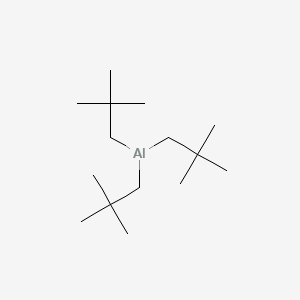
2H-Pyran,tetrahydro-2,4-dimethoxy-6-methyl-,(4R,6S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) is a chemical compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure, two methoxy groups at positions 2 and 4, and a methyl group at position 6, with specific stereochemistry at positions 4 and 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol, methanol, or water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity starting materials
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product
化学反应分析
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or methyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways
Interact with Receptors: Modulate receptor activity to produce physiological effects
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis
相似化合物的比较
Similar Compounds
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6R)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6S)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6R)-(9CI)
Uniqueness
The uniqueness of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) lies in its specific stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help understand the impact of stereochemistry on its behavior and applications.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
(4R,6S)-2,4-dimethoxy-6-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-7(9-2)5-8(10-3)11-6/h6-8H,4-5H2,1-3H3/t6-,7+,8?/m0/s1 |
InChI 键 |
FBZVZMDKKTZELT-KJFJCRTCSA-N |
手性 SMILES |
C[C@H]1C[C@H](CC(O1)OC)OC |
规范 SMILES |
CC1CC(CC(O1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)



![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)

![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

